![molecular formula C28H31N3O8 B1199158 Saframycin B CAS No. 66082-28-8](/img/structure/B1199158.png)
Saframycin B
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Overview
Description
Saframycin B is a natural product found in Streptomyces lavendulae with data available.
Scientific Research Applications
Antiproliferative Effects and Molecular Targets
Saframycin A, closely related to Saframycin B, is noted for its potent antiproliferative effects in leukemia and tumor-derived cells. A significant finding is the identification of GAPDH as a protein target for the saframycin class, indicating a potential molecular mechanism of antiproliferative activity. This suggests GAPDH as a possible target for chemotherapeutic intervention (Xing, LaPorte, Barbay, & Myers, 2004).
Biosynthesis and Molecular Structure
The nonribosomal peptide synthetase SfmC plays a crucial role in transforming dipeptidyl substrates into the complex saframycin scaffold. This process involves a series of enzymatic reactions, including Pictet-Spengler mechanisms, highlighting the intricate biosynthetic pathway of saframycins (Koketsu, Watanabe, Suda, Oguri, & Oikawa, 2010). Additionally, the biosynthetic gene cluster for saframycin A, structurally similar to Saframycin B, involves an unusual nonribosomal peptide synthetase (NRPS) system, providing insights into tetrahydroisoquinoline biosynthesis and the potential for creating more complex and active analogs (Li et al., 2007).
Biotechnological Potential
The characterization of SafC, an O-methyltransferase involved in saframycin biosynthesis, reveals its ability to catalyze O-methylation of various catechol derivatives. This enzyme displays unique regioselectivity, suggesting potential biotechnological applications in natural product synthesis (Nelson, Lee, Sims, & Schmidt, 2007).
Synthetic Studies and Analogs
Synthetic approaches to saframycin analogs, like Saframycin B, focus on the development of antitumor agents. Novel analogs have shown potent inhibition of tumor cell growth in vitro, and some display significant antitumor activity in vivo, underlining their therapeutic potential (Spencer et al., 2006). Additionally, asymmetric total synthesis methods using L-tyrosine as a starting material have been explored for (-)-saframycin A, which is structurally related to Saframycin B, demonstrating the feasibility of synthesizing complex tetrahydroisoquinoline antibiotics (Dong et al., 2011).
properties
CAS RN |
66082-28-8 |
---|---|
Product Name |
Saframycin B |
Molecular Formula |
C28H31N3O8 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[[(1S,2S,10R,13R)-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O8/c1-11-22(33)15-7-14-10-31-17(21(30(14)4)20(15)25(36)27(11)39-6)8-16-19(18(31)9-29-28(37)13(3)32)24(35)26(38-5)12(2)23(16)34/h14,17-18,21H,7-10H2,1-6H3,(H,29,37)/t14-,17+,18+,21-/m1/s1 |
InChI Key |
KOHPLTGVBZMVDW-BBTHKVSRSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@@H]3CN4[C@H]([C@H]2N3C)CC5=C([C@@H]4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
synonyms |
saframycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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